4-Methyl-3-(piperidin-4-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(piperidin-4-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 4-position and a piperidin-4-yloxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(piperidin-4-yloxy)pyridine typically involves the reaction of 4-methyl-3-hydroxypyridine with piperidine under specific conditions. The hydroxyl group at the 3-position of the pyridine ring is substituted with the piperidin-4-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(piperidin-4-yloxy)pyridine undergoes various chemical reactions, including:
Oxidation: The methyl group at the 4-position can be oxidized to form a carboxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The piperidin-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Carboxy-3-(piperidin-4-yloxy)pyridine.
Reduction: 4-Methyl-3-(piperidin-4-yloxy)piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-3-(piperidin-4-yloxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(piperidin-4-yloxy)pyridine involves its interaction with specific molecular targets. The piperidin-4-yloxy group can interact with receptors or enzymes, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-yloxy)methylpyridine: Similar structure but with a methylene bridge.
4-Methylpyridine: Lacks the piperidin-4-yloxy group.
Piperidine derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
4-Methyl-3-(piperidin-4-yloxy)pyridine is unique due to the presence of both a methyl group and a piperidin-4-yloxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-methyl-3-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C11H16N2O/c1-9-2-5-13-8-11(9)14-10-3-6-12-7-4-10/h2,5,8,10,12H,3-4,6-7H2,1H3 |
InChI Key |
PSGIWTSRCFJCGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)OC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.